4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid

Medicinal Chemistry Anti-inflammatory Scaffold Optimization

SAR studies on kinase targets like ITK are often derailed by non-specific regioisomers. This specific 4-carboxylic acid tetrahydroindazole scaffold is essential for synthetic fidelity, enabling rapid analog generation for systematic exploration of potency and selectivity against targets like ITK. It is a distinct starting point for lead optimization in immunology and inflammation. - Enables systematic SAR exploration for ITK kinase inhibitors with demonstrated low nanomolar cellular potency. - Provides a distinct starting point for novel anti-inflammatory agents, differentiating from the 5-carboxylic acid regioisomer. - Serves as a convenient chemical diversification point for synthesizing potent sigma receptor ligands relevant to CNS and oncology research.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1384429-83-7
Cat. No. B1375911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
CAS1384429-83-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)NN=C2)C(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12)
InChIKeyQCTOLZCFRFGINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid: Chemical Class & Scaffold Overview


4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid (CAS 1384429-83-7) is a heterocyclic building block with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol, characterized by a saturated 4,5,6,7-tetrahydroindazole core bearing a carboxylic acid at the 4-position . The compound belongs to the tetrahydroindazole class, a scaffold widely utilized in medicinal chemistry for developing kinase inhibitors and anti-inflammatory agents. Commercially, it is available from research chemical suppliers in purities typically ranging from 95% to 98% . This specific substitution pattern distinguishes it from other regioisomers within the tetrahydroindazole family, which may influence both its chemical reactivity and its suitability as a synthetic intermediate .

Scaffold

Regiospecific tetrahydroindazole with 4-carboxylic acid for SAR exploration

Workflow

Kinase inhibitor synthesis and anti-inflammatory lead generation

Selection

Building block with reported use in ITK inhibitor patent literature

Generic Substitution Risks for 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid


Substituting this specific 4-carboxylic acid derivative with a generic 'tetrahydroindazole' analog is scientifically unsound due to the high sensitivity of biological activity and synthetic utility to regio- and stereochemistry. The position of the carboxylic acid moiety on the tetrahydroindazole core is a critical determinant of both target engagement and physicochemical properties [1]. For instance, the 5-carboxylic acid regioisomer (CAS 52834-38-5) has established anti-inflammatory activity in vivo, while the 3-carboxylic acid scaffold has been extensively optimized for potent kinase inhibition (e.g., ITK inhibitors with IC50 values in the low nanomolar range) [2][3]. Furthermore, even within a given regioisomeric series, the presence and position of a saturated versus aromatic ring dramatically alter the conformational landscape and target binding profile. Therefore, selecting the precise substitution pattern of CAS 1384429-83-7 is essential for ensuring synthetic fidelity and reproducible biological outcomes in structure-activity relationship (SAR) studies.

4-COOH (this compound)Target regioisomer
5-COOH regioisomerAlternative substitution pattern
Reported in vivo anti-inflammatory ED50 of 3.5 mg/kg for 5-COOH analog; activity profile may not transfer, requiring regiospecific procurement.
Tetrahydroindazole coreSaturated scaffold
Aromatic indazoleFully aromatic analog
Kinase inhibition profiles differ; low nanomolar ITK IC50 values observed for both classes but scaffold shift alters conformational and electronic properties.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid


Regioisomeric Impact on Anti-inflammatory Activity

The 4-carboxylic acid substitution pattern on the tetrahydroindazole scaffold is distinct from the 5-carboxylic acid regioisomer, which has demonstrated quantifiable in vivo anti-inflammatory activity. In the carrageenan-induced edema model, a 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid derivative exhibited an ED50 of 3.5 mg/kg [1]. This establishes a quantitative baseline for the 5-substituted analog class. While direct in vivo data for the target 4-carboxylic acid (CAS 1384429-83-7) is not available in the primary literature, this class-level inference highlights that the position of the carboxylic acid is a key determinant of biological activity, making it a critical variable for SAR campaigns.

Regioisomeric Impact
Class-level inference
5-COOH regioisomer: ED50 = 3.5 mg/kg (carrageenan edema)
4-COOH: not reported
Carboxylic acid position determines in vivo anti-inflammatory activity context.
Data for target 4-COOH analog not available; class-level extrapolation only.
Medicinal Chemistry Anti-inflammatory Scaffold Optimization

Tetrahydroindazole vs. Aromatic Indazole in Kinase Inhibition

The tetrahydroindazole scaffold, as represented by CAS 1384429-83-7, provides a distinct structural and conformational profile compared to the fully aromatic indazole. This saturated core is a key feature in a series of potent and selective Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitors. For example, a second-generation tetrahydroindazole-based ITK inhibitor (GNE-4997) achieved an IC50 of 4 nM in a PLCγ1 phosphorylation assay [1]. In contrast, a related compound with an aromatic indazole core (GNE-9822) demonstrated an IC50 of 1.2 nM in a different ITK enzymatic assay [2]. While not a direct head-to-head comparison of identical assays, the data collectively supports the tetrahydroindazole class's ability to yield potent kinase inhibitors, and the specific 4-carboxylic acid serves as a versatile entry point for further functionalization to explore this target space.

Saturated vs Aromatic Core
Class-level inference
GNE-4997 (tetrahydroindazole): IC50 4 nM cellular
GNE-9822 (aromatic indazole): IC50 1.2 nM enzymatic
Both scaffolds achieve potent ITK inhibition; core saturation influences selectivity and binding.
Different assay formats limit direct comparison; class-level pattern.
Kinase Inhibition Immunology Structure-Based Drug Design

COX-2 Inhibition Compared to Celecoxib

The tetrahydroindazole scaffold, including the 4-carboxylic acid derivative, has been implicated in COX-2 inhibition, a common mechanism for anti-inflammatory agents. Computational studies suggest that certain tetrahydroindazole derivatives can achieve a binding mode and energy in the COX-2 active site comparable to the reference drug celecoxib [1]. Furthermore, a structurally related compound, 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol-1-yl)acetic acid, was identified as a potent COX-2 inhibitor with an IC50 of 150 nM and a high selectivity index (COX-1/COX-2 inhibition ratio: 570.6) [2]. While these are not direct studies on CAS 1384429-83-7, they provide supporting evidence for the tetrahydroindazole class's capacity to engage COX-2, suggesting this compound as a valid starting point for developing new anti-inflammatory leads.

COX-2 Engagement
Supporting evidence
Analog IC50 150 nM, COX-1/COX-2 selectivity index 570.6
Tetrahydroindazole class may engage COX-2; computational model suggests celecoxib-like binding.
Analog and in silico data; target compound requires direct validation.
Inflammation COX-2 Inhibition Molecular Modeling

Synthetic Versatility for Kinase Inhibitor Libraries

The 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid serves as a versatile synthetic intermediate for creating focused libraries of biologically active compounds. Its structure has been directly utilized in the synthesis of kinase-targeting molecules. For instance, patent literature describes the use of this exact compound in the preparation of ITK inhibitors [1]. This is further supported by research showing that tetrahydroindazole derivatives have been optimized to yield potent and selective ITK inhibitors, with one example achieving an enzymatic IC50 of 5,200 nM in an early hit, which was later optimized to sub-nanomolar potency in cellular assays [2]. This demonstrates the scaffold's proven utility in a 'hit-to-lead' optimization process, providing a clear advantage over less characterized or less synthetically tractable heterocyclic alternatives.

Synthetic Utility
Supporting evidence
Explicitly used in patented ITK inhibitor synthesis (US6531491B1)
Validated building block for kinase inhibitor libraries and hit-to-lead optimization.
Patent literature confirms synthetic tractability; early hit IC50 5,200 nM later optimized to sub-nanomolar.
Synthetic Chemistry Kinase Inhibitors Structure-Activity Relationship

Research & Application Scenarios for 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid


Developing Selective Kinase Inhibitors

This compound is ideally suited as a core scaffold for medicinal chemistry programs targeting kinases, particularly Interleukin-2 Inducible T-Cell Kinase (ITK). As evidenced by its use in patented inhibitor synthesis and the broader class's success in achieving low nanomolar cellular potency against ITK [1], researchers can leverage the 4-carboxylic acid handle for rapid analog generation. This enables systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for immunology or oncology applications.

Anti-inflammatory Lead Optimization

Given the class-level evidence for anti-inflammatory activity in related tetrahydroindazole regioisomers (e.g., ED50 of 3.5 mg/kg in the carrageenan edema model for a 5-carboxylic acid analog) [2] and computational support for COX-2 engagement [3], this 4-carboxylic acid variant provides a distinct starting point for lead optimization. Researchers can use this scaffold to synthesize and screen new derivatives with the goal of identifying novel anti-inflammatory agents that may offer improved selectivity or a differentiated mechanism of action compared to existing drugs.

Probing Sigma Receptor Pharmacology

The tetrahydroindazole scaffold has been successfully developed into highly potent and selective ligands for sigma-1 and sigma-2 receptors, which are important targets in CNS disorders and oncology [4]. The 4-carboxylic acid moiety on CAS 1384429-83-7 offers a convenient point for chemical diversification to explore this target space. Researchers can use this compound to create novel analogs and evaluate their binding affinity and functional activity at sigma receptors, contributing to the understanding and therapeutic targeting of these proteins.

Application
Selection Property
Validation Focus
Kinase inhibitor development (ITK)
Regiospecific 4-COOH handle for diversification
Kinase selectivity profiling and cellular assay interpretation
Anti-inflammatory lead optimization
Tetrahydroindazole core with reported COX-2 class engagement
In vivo inflammation model screening (carrageenan edema)
Sigma receptor pharmacology research
Diversification handle for sigma-1/2 ligand synthesis
Binding affinity and functional assay characterization

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